2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
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Overview
Description
2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is a useful research compound. Its molecular formula is C11H21Cl2N3O and its molecular weight is 282.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Facile One-Pot Syntheses : The compound is involved in the synthesis of polyfunctional pyrazolyl-substituted and pyrazolofused pyridines, showcasing its utility in organic synthesis. A study demonstrated how ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate undergoes conjugate addition and subsequent reactions to form novel monocyclic pyridines and fused pyridines in ethanolic solutions containing catalytic amounts of piperidine (Latif, Rady, & Döupp, 2003).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, using a procedure that involves the condensation of related pyrazole and piperidine derivatives in the presence of a catalytic amount of piperidine, highlights the versatility of these compounds in synthesizing potentially bioactive molecules with anticancer activity (Hadiyal et al., 2020).
Potential Biological Activities
Antimicrobial Activity : Synthesis of thiazolidine derivatives containing the pyrazolyl moiety has been explored, demonstrating the antimicrobial potential of such compounds. These compounds showed significant activity against gram-positive bacteria, highlighting the potential for developing new antimicrobial agents (Prakash et al., 2011).
Anticancer Activity Evaluation : Polysubstituted pyran derivatives synthesized from procedures involving pyrazole and piperidine derivatives have shown potent anticancer activity against various human cancer cell lines. This underscores the importance of these compounds in the search for new anticancer drugs (Hadiyal et al., 2020).
Chemical Reactions and Mechanisms
- Regioselective Synthesis : Research into the regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines using ultrasound irradiation illustrates the innovative approaches being explored in the synthesis of complex molecules. This method offers rapid synthesis with excellent yields, showcasing the chemical versatility of pyrazole and piperidine derivatives (Nikpassand et al., 2010).
Properties
IUPAC Name |
2-(2-methyl-5-piperidin-4-ylpyrazol-3-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-14-10(4-7-15)8-11(13-14)9-2-5-12-6-3-9;;/h8-9,12,15H,2-7H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYTZYPNJLSSTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCNCC2)CCO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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